3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole
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Overview
Description
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole is a heterocyclic compound that features both imidazole and triazole rings These rings are known for their significant roles in various biological and chemical processes
Mechanism of Action
Target of Action
The primary targets of imidazole-containing compounds like 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole are often cytochrome P-450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
Imidazole and triazole compounds inhibit the C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This binding leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .
Biochemical Pathways
The inhibition of the C-14α demethylation of lanosterol disrupts the normal synthesis of ergosterol in fungi . Ergosterol is a key component of the fungal cell membrane, and its reduction can lead to changes in the membrane’s fluidity and permeability, ultimately affecting the survival and growth of the fungus .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can vary widely depending on their specific chemical structure. Many of these compounds are known to be highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is likely to be the disruption of normal fungal growth and proliferation due to the reduction in ergosterol levels . This can lead to the death of the fungus, making these compounds potentially useful in the treatment of fungal infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially affect the compound’s action through drug-drug interactions.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Imidazole derivatives have been reported to have a robust inhibitory effect against the EGFR wild-type enzyme . This suggests that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also interact with cellular processes.
Molecular Mechanism
Imidazole derivatives have been reported to have a robust inhibitory effect against the EGFR wild-type enzyme . This suggests that this compound may also have similar inhibitory effects.
Temporal Effects in Laboratory Settings
Imidazole derivatives are known to be highly soluble in water and other polar solvents , suggesting that this compound may also have similar properties.
Dosage Effects in Animal Models
Imidazole derivatives are known to have a broad range of biological activities , suggesting that this compound may also have similar effects at different dosages.
Metabolic Pathways
Imidazole derivatives are known to interact with a variety of enzymes and cofactors , suggesting that this compound may also be involved in various metabolic pathways.
Transport and Distribution
Imidazole derivatives are known to be highly soluble in water and other polar solvents , suggesting that this compound may also be easily transported and distributed within cells and tissues.
Subcellular Localization
Imidazole derivatives are known to interact with a variety of enzymes and cofactors , suggesting that this compound may also interact with various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1H-imidazol-1-yl)benzaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium, acids, or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 1H-Indole-3-carbaldehyde derivatives
- N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives
Uniqueness
3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-imidazol-1-ylphenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-10(16-6-5-12-8-16)9(3-1)11-13-7-14-15-11/h1-8H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOQWPMLKZKWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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